molecular formula C8H4F3NO B1317246 2-(Trifluoromethyl)benzo[d]oxazole CAS No. 2008-04-0

2-(Trifluoromethyl)benzo[d]oxazole

Cat. No. B1317246
CAS RN: 2008-04-0
M. Wt: 187.12 g/mol
InChI Key: PXCLUIRANQLJTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

TFMBO can be synthesized by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the reaction of bromo arene with trifluoroacetic anhydride and triethylamine in N,N-dimethyl-formamide at 180°C for 12 hours .


Molecular Structure Analysis

The molecular structure of TFMBO is represented by the formula C8H4F3NO . The InChI key for TFMBO is PXCLUIRANQLJTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

TFMBO is a yellow liquid at room temperature . It has a molecular weight of 187.12 . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.09, indicating its lipophilicity . The water solubility of TFMBO is 0.0954 mg/ml .

Scientific Research Applications

C-H Arylation Techniques

One of the significant applications of 2-(Trifluoromethyl)benzo[d]oxazole derivatives is in the field of organic synthesis, particularly in C-H arylation techniques. Fengxiang Zhu, Jianwei Tao, and Zhong‐Xia Wang (2015) developed a method for the C-H arylation of (benzo)oxazoles or (benzo)thiazoles with aryltrimethylammonium triflates. This process involves Pd-catalyzed C-H/C-N cleavage, allowing for the arylation of oxazoles, thiazoles, benzoxazole, and benzothiazole using both activated and deactivated aryltrimethylammonium triflates to produce 2-aryl(benzo)oxazoles or 2-aryl(benzo)thiazoles with reasonable to excellent yields (Zhu, Tao, & Wang, 2015).

Antimicrobial Agents

In the quest for new antimicrobial agents, Rajitha Bollu et al. (2017) synthesized a series of substituted triazole functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones using click chemistry. These derivatives were screened for their in vitro antimicrobial activities, showing promising leads as antimicrobial agents. Molecular docking studies further supported these findings by revealing high binding energies and strong H-bond interactions with the active site of Staphylococcus aureus, validating the observed antimicrobial activity (Bollu et al., 2017).

Electronic and Optical Materials

A. Irfan et al. (2018) explored the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential applications in organic light-emitting diodes, organic thin-film transistors, photovoltaics, and nonlinear optical materials. Their study, using density functional theory (DFT) and time-dependent DFT, provided insights into the structure-property relationship, frontier molecular orbitals, and optical properties of these compounds, suggesting their suitability as electron transport materials in OLEDs (Irfan et al., 2018).

Synthesis Techniques

Feng-Yan Ge et al. (2007) developed a one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method, utilizing trifluoroacetic acid and difluoroacetic acid, provides an efficient route to these derivatives, which are key intermediates for further chemical transformations and potential drug synthesis (Ge et al., 2007).

Safety And Hazards

TFMBO is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLUIRANQLJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534166
Record name 2-(Trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzo[d]oxazole

CAS RN

2008-04-0
Record name 2-(Trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Ochiai, S Takita, T Eiraku, A Kojima, K Iwase… - Bioorganic & medicinal …, 2012 - Elsevier
(−)-6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490) is a dual PDE3/4 inhibitor that exhibits potent combined …
Number of citations: 48 www.sciencedirect.com
X Meng, Y Wang, Y Wang, B Chen, Z Jing… - The Journal of …, 2017 - ACS Publications
In the presence of manganese oxide octahedral molecular sieve (OMS-2) supported copper hydroxide Cu(OH) x /OMS-2, aerobic synthesis of benzoxazoles from catechols and amines …
Number of citations: 50 pubs.acs.org
M Mormino - 2017 - escholarship.org
The following dissertation discusses the development and study of reactions that introduce fluorine-containing substituents to functionalized aromatic compounds. In particular, the focus …
Number of citations: 1 escholarship.org
V Venkateswarlu, KAA Kumar… - … A European Journal, 2014 - Wiley Online Library
Direct ortho‐hydroxylation through CH oxygenation and N‐trifluoroacylation of anilines was achieved in a single step under metal‐free conditions by using a combination of TFA and …
PS Fier - 2014 - search.proquest.com
The following dissertation discusses the development, study, and applications of methods to prepare perfluoroalkyl arenes, difluoromethyl arenes, aryl difluoromethyl ethers, and aryl …
Number of citations: 3 search.proquest.com

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